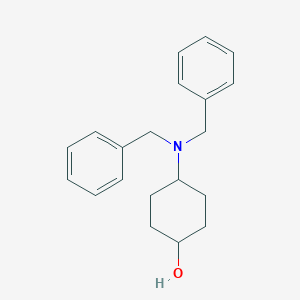

trans-4-(Dibenzylamino)cyclohexanol

Descripción general

Descripción

“trans-4-(Dibenzylamino)cyclohexanol” is an organic compound with the CAS Number: 149506-81-0 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers has been reported . The stereochemistry of these compounds was assigned through a combination of NMR spectroscopy and single crystal X-ray analysis .Molecular Structure Analysis

The molecular structure of “trans-4-(Dibenzylamino)cyclohexanol” is represented by the Inchi Code: 1S/C20H25NO/c22-20-13-11-19 (12-14-20)21 (15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2/t19-,20- .Physical And Chemical Properties Analysis

“trans-4-(Dibenzylamino)cyclohexanol” is a solid substance at room temperature . It has a molecular weight of 295.42 .Aplicaciones Científicas De Investigación

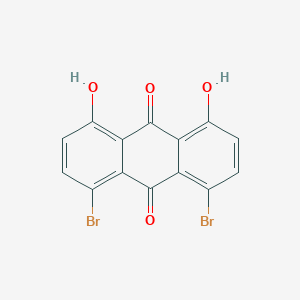

Pharmacological and Kinetic Properties : Trans-4-(2-amino-3,5-dibromobenzylamino) cyclohexanol hydrochloride, a metabolite of Bromhexine, has been studied for its pharmacological and pharmacokinetic properties in humans. This research noted changes in bowel sounds and dermal blood flow, and the compound was found to be well absorbed and rapidly excreted, with no accumulation tendency (Seki, Matsumura, & Kohei, 1977).

Synthetic Methods for Derivatives : A study describes the synthesis process for trans-4-(N-acetylamido)cyclohexanol, an important precursor in pharmaceutical synthesis. This involves acetylation and hydrogenation steps, with high selectivity and conversion rates reported (Li Jia-jun, 2012).

HPLC Method for Pharmaceutical Forms : A high-performance liquid chromatography (HPLC) method has been validated for quantifying ambroxol (trans-4-(2-amino-3,5-dibromobenzylamino) cyclohexanol hydrochloride) and benzoic acid in syrup form. This study evaluated the method's ability to separate degradation products, ensuring its suitability for stability evaluation in pharmaceuticals (Heinänen & Barbas, 2001).

Enzyme-Mediated Resolution in Organic Solvents : The enzyme-mediated resolution of alcohols, including trans isomers of 2-(4-methoxybenzyl)-1-cyclohexanol, has been explored. This research demonstrates the impact of substrate structure, temperature, enzyme selection, and solvent nature on the chemical yield and enantioselectivity of the reaction (Zarevúcká et al., 1994).

Inhibition of Histamine Release : Ambroxol, a metabolite of bromhexine and an example of trans-4-(2-amino-3,5-dibromobenzylamino)cyclohexanol, has been shown to inhibit histamine release from human adenoidal mast cells, suggesting potential antiallergic properties (Zwadlo‐Klarwasser et al., 1998).

Continuous-Flow Biocatalytic Process : A study on the synthesis of commercial fragrances, including 4-(isopropyl)cyclohexanol and 4-(tert-butyl)cyclohexyl acetate, explores the use of alcohol dehydrogenases for stereoselective reduction of corresponding ketones. This work presents a continuous-flow process for the production of these compounds, highlighting the potential of biocatalysis in fragrance synthesis (Tentori et al., 2020).

Clinical Study in Respiratory Disorders : Ambroxol has been compared with bromhexine in a clinical study for treating chronic obstructive bronchitis. This research found ambroxol to be more effective in reducing bronchial flow resistance and improving lung function (Wiessmann & Niemeyer, 1978).

Stereochemistry in Enzymatic Reduction : Research involving the enzymatic reduction of dicyclic systems related to trans-4-(Dibenzylamino)cyclohexanol shows different stereoselectivities and enantiomer formations, contributing to our understanding of biotransformation processes in chemical synthesis (Vanek et al., 1989).

Safety And Hazards

The safety information for “trans-4-(Dibenzylamino)cyclohexanol” indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Direcciones Futuras

The introduction of three-dimensional shape through an increase in the proportion of sp3 hybridized centers (Fsp3) has been correlated to compound progress in a drug-discovery setting . The reduction of aromatic ring count has also been shown to have beneficial effects on the development properties of oral drug candidates . Therefore, “trans-4-(Dibenzylamino)cyclohexanol” and its derivatives could potentially play a significant role in future drug discovery efforts.

Propiedades

IUPAC Name |

4-(dibenzylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMDJQJCEISWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626073 | |

| Record name | 4-(Dibenzylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-(Dibenzylamino)cyclohexanol | |

CAS RN |

149506-81-0 | |

| Record name | 4-(Dibenzylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.